Diethyl bis(1-methylpropyl)malonate
Overview
Description
It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two 1-methylpropyl groups and the carboxyl groups are esterified with ethyl groups . This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bis(1-methylpropyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-methylpropyl halides in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound involves the esterification of malonic acid with ethanol in the presence of an acid catalyst, followed by alkylation with 1-methylpropyl halides. The reaction conditions are optimized to achieve high yields and purity, often involving the use of phase transfer catalysts and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(1-methylpropyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and a strong base.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted carboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products Formed
Alkylation: α-Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted carboxylic acids.
Scientific Research Applications
Diethyl bis(1-methylpropyl)malonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of diethyl bis(1-methylpropyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 1-methylpropyl groups.
Dimethyl malonate: The dimethyl ester of malonic acid.
Diisobutyl malonate: Similar to diethyl bis(1-methylpropyl)malonate but with isobutyl groups instead of 1-methylpropyl groups.
Uniqueness
This compound is unique due to the presence of two bulky 1-methylpropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules where steric hindrance plays a crucial role.
Properties
IUPAC Name |
diethyl 2,2-di(butan-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-7-11(5)15(12(6)8-2,13(16)18-9-3)14(17)19-10-4/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWBHWKZVGFJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991959 | |
Record name | Diethyl di(butan-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-13-8 | |
Record name | 1,3-Diethyl 2,2-bis(1-methylpropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71501-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl bis(1-methylpropyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl di(butan-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl bis(1-methylpropyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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